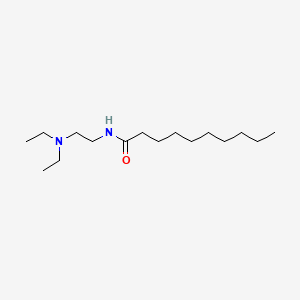

Decanamide, N-(2-(diethylamino)ethyl)-

Description

Contextualization of N-Substituted Amides in Contemporary Chemical Research

N-substituted amides are a class of organic compounds characterized by an amide linkage where the nitrogen atom is bonded to a substituent group in addition to the carbonyl carbon and a hydrogen or another organic group. fiveable.me This structural feature imparts a wide range of chemical and physical properties, making them highly significant in modern chemical research. The amide bond itself is a cornerstone of biochemistry, forming the backbone of peptides and proteins. researchgate.netresearchgate.net In synthetic chemistry, N-substituted amides serve as crucial intermediates and building blocks for creating more complex molecules, including pharmaceuticals, polymers, and agrochemicals. fiveable.mescielo.br

The reactivity of the amide bond can be fine-tuned by the nature of the N-substituent, which influences the compound's basicity, steric hindrance, and susceptibility to nucleophilic attack. fiveable.me Researchers are continuously developing novel catalytic methods for amide synthesis that are more atom-economic, safer, and aligned with green chemistry principles, moving away from traditional methods that often require stoichiometric coupling reagents and generate significant waste. researchgate.netresearchgate.net These advanced synthetic strategies expand the accessibility and diversity of N-substituted amides for various applications. researchgate.net

Historical Overview of Research on Amide Functionalities

The study of the amide functionality is deeply rooted in the history of organic chemistry. Early methods for forming amide bonds were often harsh, such as the pyrolysis of ammonium (B1175870) carboxylate salts, which involves high heat to drive the dehydration reaction. masterorganicchemistry.com More controlled and widely adopted classical syntheses involve the reaction of amines with activated carboxylic acid derivatives like acyl chlorides (in the Schotten-Baumann reaction), anhydrides, and esters. scielo.brmasterorganicchemistry.com

A significant leap forward came with the development of coupling reagents, which facilitate the direct reaction between a carboxylic acid and an amine under milder conditions. researchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) became mainstays in peptide synthesis. Over the decades, a vast array of more sophisticated coupling agents and catalytic systems has been developed to improve yields, reduce side reactions, and enhance substrate scope. researchgate.net Landmark reactions such as the Beckmann rearrangement, Schmidt reaction, and Ugi multicomponent reaction have also provided powerful, alternative pathways to amide-containing structures. This continuous evolution of synthetic methods has been pivotal in advancing fields that rely heavily on the amide bond, from peptide chemistry to materials science. researchgate.net

| Era | Key Developments in Amide Synthesis | Significance |

| 19th Century | First syntheses from ammonium salts and acyl chlorides (e.g., Schotten-Baumann reaction). | Established foundational methods for amide bond formation. |

| Early-Mid 20th Century | Development of reactions like the Beckmann and Schmidt rearrangements. | Provided alternative synthetic routes from non-carboxylic acid precursors. |

| Mid 20th Century | Introduction of carbodiimide (B86325) coupling reagents (e.g., DCC). researchgate.net | Revolutionized peptide synthesis with milder reaction conditions. |

| Late 20th Century | Development of advanced phosphonium (B103445) and guanidinium (B1211019) salt coupling reagents (e.g., PyBOP). researchgate.net | Improved efficiency and reduced side reactions in complex syntheses. |

| 21st Century | Focus on catalytic and "green" methods, including direct amidation and transamidation. researchgate.netresearchgate.net | Aims for higher atom economy, reduced waste, and enhanced sustainability. |

Significance of the Decanamide (B1670024), N-(2-(diethylamino)ethyl)- Scaffold in Chemical Biology and Material Sciences

While specific research on Decanamide, N-(2-(diethylamino)ethyl)- is not extensively documented in publicly available literature, the significance of its structural components can be inferred from studies on analogous molecules. The scaffold combines two key motifs: a decanamide group and an N-(2-(diethylamino)ethyl) side chain.

The Decanamide Moiety : Decanamide is derived from decanoic acid, a ten-carbon saturated fatty acid. Fatty acid amides are known to play roles in biological systems. The long alkyl chain imparts lipophilicity, which can influence a molecule's ability to interact with or traverse cell membranes.

The N-(2-(diethylamino)ethyl) Moiety : This side chain is a common feature in many biologically active compounds, particularly pharmaceuticals. The tertiary amine group (diethylamino) can act as a proton acceptor, imparting basicity and allowing the molecule to form salts, which often enhances water solubility. This functional group is present in numerous local anesthetics (e.g., procaine, dibucaine), antiarrhythmics, and other drugs, where it is often crucial for the molecule's interaction with biological targets like ion channels or receptors. wikipedia.orgresearchgate.net For example, the related compound 4-amino-N-[2 (diethylamino) ethyl] benzamide (B126) is the well-known antiarrhythmic drug procainamide. mdpi.com

The combination of a lipophilic fatty acid chain with a cationic (at physiological pH) diethylaminoethyl group creates an amphiphilic structure. Such structures are of interest in both chemical biology and material sciences. They have the potential to self-assemble, interact with biological membranes, or act as functional surfactants. The N-(2-(diethylamino)ethyl)carboxamide functionality has been incorporated into various molecular scaffolds to explore their cytotoxic and antineoplastic activities. nih.gov Therefore, the Decanamide, N-(2-(diethylamino)ethyl)- scaffold represents a potentially valuable structure for investigation as a bioactive agent or as a building block for novel materials.

| Compound Name | CAS Number | Structural Similarity / Significance |

| Decanamide, N-(2-(diethylamino)ethyl)- | 10475-60-2 | The subject compound, combining a C10 fatty acid with a diethylaminoethyl side chain. |

| 4-Amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide) | 51-06-9 | A well-known antiarrhythmic drug featuring the N-(2-(diethylamino)ethyl)carboxamide moiety. mdpi.com |

| 2-Butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide (Dibucaine) | 85-79-0 | A potent local anesthetic containing the same side chain, highlighting its role in bioactive molecules. researchgate.net |

| Octadecanamide, N-[2-(diethylamino)ethyl]- | 16889-14-8 | A longer-chain fatty acid amide analogue, suggesting a class of similar amphiphilic compounds. epa.gov |

Scope and Objectives of Comprehensive Academic Investigation

Given the limited specific data on Decanamide, N-(2-(diethylamino)ethyl)-, a comprehensive academic investigation would be warranted. The primary objectives of such a study would be to synthesize, characterize, and evaluate the properties of this compound.

The scope of the investigation should include:

Synthesis and Purification : Development and optimization of a reliable synthetic route to produce high-purity Decanamide, N-(2-(diethylamino)ethyl)-, likely through the coupling of decanoic acid (or an activated derivative) with N,N-diethylethylenediamine.

Structural and Physicochemical Characterization : Thorough analysis using modern spectroscopic and analytical techniques, including NMR (¹H, ¹³C), mass spectrometry, and infrared spectroscopy, to confirm the molecular structure. Determination of key physicochemical properties such as melting point, solubility in various solvents, and pKa.

Investigation in Chemical Biology : Screening for biological activity across a range of assays. Based on its structural motifs, potential areas of interest could include antimicrobial activity, cytotoxicity against cancer cell lines, or effects on ion channels.

Exploration in Material Sciences : Assessment of its surfactant properties, including critical micelle concentration and its ability to form aggregates or act as a phase-transfer agent. Investigation into its potential as a component in the formulation of nanoparticles or other delivery systems.

Such a systematic study would establish a foundational understanding of Decanamide, N-(2-(diethylamino)ethyl)- and determine its potential for future applications in science and technology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101433-04-9 |

|---|---|

Molecular Formula |

C16H34N2O |

Molecular Weight |

270.45 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]decanamide |

InChI |

InChI=1S/C16H34N2O/c1-4-7-8-9-10-11-12-13-16(19)17-14-15-18(5-2)6-3/h4-15H2,1-3H3,(H,17,19) |

InChI Key |

AVBDTOQXBIWTCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NCCN(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Decanamide, N 2 Diethylamino Ethyl Analogues

Established Synthetic Routes for N-Acylaminoethyl Amides

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. For compounds like Decanamide (B1670024), N-(2-(diethylamino)ethyl)-, this typically involves the coupling of a decanoic acid derivative with N,N-diethylethylenediamine.

Amidation Reactions Utilizing Decanoyl Precursors

The most direct method for synthesizing Decanamide, N-(2-(diethylamino)ethyl)- involves the reaction of an activated decanoyl precursor with N,N-diethylethylenediamine. The most common precursor is decanoyl chloride, the acyl chloride derivative of decanoic acid. The high electrophilicity of the acyl chloride's carbonyl carbon makes it highly susceptible to nucleophilic attack by the primary amine of N,N-diethylethylenediamine. This reaction, a type of Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Alternatively, decanoic acid itself can be used. However, the direct condensation of a carboxylic acid and an amine is generally a slow process due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated using specific coupling reagents, which convert the hydroxyl group into a better leaving group, facilitating the amidation.

Strategic Coupling Reagents and Catalytic Systems (e.g., HATU, Diisopropylethylamine)

To facilitate the amide bond formation from carboxylic acids, a variety of coupling reagents have been developed. acs.org One of the most effective and widely used reagents is HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]). nih.govresearchgate.net HATU reacts with the carboxylic acid (decanoic acid) to form a highly reactive OAt-active ester. nih.govgoogle.comresearchgate.net This intermediate is then readily attacked by the amine (N,N-diethylethylenediamine) to form the desired amide bond. researchgate.net

Table 1: Common Reagents for N-Acylaminoethyl Amide Synthesis

Design and Synthesis of Structural Analogues and Derivatives

Variations in the N-Alkyl Chain Length and Branching (e.g., Comparison with Hexanamide, Octanamide, Octadecanamide Derivatives)

Altering the length of the N-alkyl (acyl) chain is a common strategy to modulate the lipophilicity of the molecule. The synthetic methodology remains consistent regardless of chain length. By substituting decanoyl chloride with other acyl chlorides, a homologous series of compounds can be generated. For example, hexanoyl chloride (C6), octanoyl chloride (C8), or octadecanoyl chloride (C18, stearoyl chloride) can be reacted with N,N-diethylethylenediamine under similar conditions to yield the corresponding N-(2-(diethylamino)ethyl)hexanamide, -octanamide, or -octadecanamide (stearamide) derivatives. chemicalbook.com These variations allow for a systematic investigation of how fatty acid chain length influences the compound's properties.

Table 2: N-Acyl Chain Analogues of Decanamide, N-(2-(diethylamino)ethyl)-

Integration into Macrocyclic or Polymeric Architectures (e.g., Dimeric γ-AApeptides, Ceramide Analogues)

The bifunctional nature of N-acylaminoethyl amides makes them valuable building blocks for larger, more complex structures. They can be conceptualized as monomeric units for incorporation into oligomeric or polymeric chains.

One relevant class of oligomers is the γ-AApeptides , which are oligomers of γ-substituted-N-acylated-N-aminoethyl amino acids. nih.gov Decanamide, N-(2-(diethylamino)ethyl)- represents a single unit that fits this structural motif. By designing appropriate precursors, these units can be linked together to form sequence-specific peptidomimetics that can fold into stable secondary structures like helices. nih.gov Such structures are designed to mimic natural peptides while offering enhanced resistance to enzymatic degradation. nih.gov

Furthermore, the diamine linker can be used in the synthesis of macrocycles . mdpi.com Reactions involving diamines and diacyl chlorides or other bifunctional precursors can lead to the formation of large ring structures, a process that often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.comnih.gov The fatty acid tail and the dialkylamino group of the Decanamide, N-(2-(diethylamino)ethyl)- moiety would serve as functional appendages on the macrocyclic backbone.

Finally, the structure of these molecules, comprising a fatty acid linked to an amino-alcohol derivative (conceptually, from the diamine), bears a resemblance to ceramides , which are fundamental components of the lipid bilayer in cell membranes. Ceramides consist of a fatty acid linked via an amide bond to sphingosine. By modifying the diamine precursor, it is possible to synthesize ceramide analogues where the N-acylaminoethyl amide structure mimics the core ceramide scaffold.

Mechanistic Investigations of Amide Formation Pathways

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically uphill process at room temperature, primarily due to the formation of a stable ammonium carboxylate salt. researchgate.net Consequently, these reactions often require catalysts or coupling agents to proceed at a reasonable rate. researchgate.net The mechanism can be influenced by factors such as the steric and electronic properties of the reactants and the reaction conditions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex energy landscapes of chemical reactions, including amide bond formation. mdpi.comresearchgate.net Although specific DFT studies on the synthesis of Decanamide, N-(2-(diethylamino)ethyl)- are not readily found, general studies on the amidation of carboxylic acids offer significant insights into the plausible transition states and intermediates.

The uncatalyzed reaction between a carboxylic acid and an amine is thought to proceed through a neutral intermediate rather than the traditionally assumed ammonium carboxylate salt. researchgate.net DFT calculations have shown that the reaction likely involves a high-energy tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid. The transition state leading to this intermediate is characterized by a significant activation barrier.

For the reaction of decanoic acid with N,N-diethylethylenediamine, the presence of the tertiary amine group in the diamine can influence the reaction pathway. It is plausible that intramolecular hydrogen bonding could play a role in stabilizing the transition state.

Hypothetical Transition State for Amide Formation:

| Feature | Description |

| Geometry | A tetrahedral arrangement around the carbonyl carbon, with partial bonds forming between the carbon and the incoming nitrogen of the amine, and partial bond breaking of the C-O double bond. |

| Key Atoms Involved | The carbonyl carbon of decanoic acid, the carbonyl oxygen, the nitrogen of the primary amine of N,N-diethylethylenediamine, and the hydroxyl group of the carboxylic acid. |

| Charge Distribution | A partial negative charge develops on the carbonyl oxygen, while a partial positive charge builds on the nitrogen atom of the attacking amine. |

| Stabilizing Interactions | Potential for intramolecular hydrogen bonding between the tertiary amine of the N,N-diethylethylenediamine moiety and the hydroxyl group of the carboxylic acid, which could lower the activation energy. |

This table represents a generalized and hypothetical transition state based on established principles of amide formation, as specific computational data for Decanamide, N-(2-(diethylamino)ethyl)- is not available.

The kinetics of amide formation are highly dependent on the reaction conditions and the nature of the substrates. mdpi.commdpi.com For the synthesis of analogues of Decanamide, N-(2-(diethylamino)ethyl)-, the reaction rate would be influenced by temperature, the presence of a catalyst, and the steric hindrance posed by the N,N-diethyl group on the diamine.

While specific experimental kinetic and thermodynamic data for the formation of Decanamide, N-(2-(diethylamino)ethyl)- are not published, data from analogous systems can provide estimations. For example, studies on the amidation of fatty acids with various amines show that the reaction rates can be significantly enhanced by catalysts.

Illustrative Kinetic and Thermodynamic Data for a Generic Fatty Acid Amidation:

| Parameter | Value (Illustrative) | Conditions |

| Rate Constant (k) | 1.5 x 10-4 M-1s-1 | Uncatalyzed, 120 °C in toluene |

| Activation Energy (Ea) | 85 kJ/mol | Represents the energy barrier for the uncatalyzed reaction. Catalysts can significantly lower this value. |

| Enthalpy of Reaction (ΔH) | +5 kJ/mol | Indicates a slightly endothermic reaction, consistent with many direct amidation processes. |

| Entropy of Reaction (ΔS) | -20 J/(mol·K) | A negative entropy change is expected as two reactant molecules combine to form one product molecule and one water molecule, leading to more order. |

| Gibbs Free Energy (ΔG) | +11 kJ/mol | A positive Gibbs free energy at standard conditions indicates a non-spontaneous reaction, necessitating energy input or catalysis. |

Disclaimer: The data in this table are illustrative and based on general values for fatty acid amidation reactions. They are intended to provide a conceptual understanding and are not experimentally determined values for the synthesis of Decanamide, N-(2-(diethylamino)ethyl)-.

The presence of the N,N-diethyl group in N,N-diethylethylenediamine might introduce some steric hindrance, potentially slowing down the reaction rate compared to less substituted amines. However, the electronic effect of the alkyl groups could slightly increase the nucleophilicity of the primary amine.

Advanced Analytical and Spectroscopic Characterization for Research Applications

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling (e.g., Q-TOF LC/MS, ESI-TOF)

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of Decanamide (B1670024), N-(2-(diethylamino)ethyl)-. Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, often coupled with liquid chromatography (LC/MS), and Electrospray Ionization Time-of-Flight (ESI-TOF) provide highly accurate mass measurements, typically with sub-5 ppm mass accuracy. This precision allows for the determination of the elemental composition, which is a critical step in structural confirmation.

For Decanamide, N-(2-(diethylamino)ethyl)-, analysis via positive-mode ESI is particularly effective. The presence of the tertiary amine in the diethylaminoethyl group facilitates efficient protonation, leading to the formation of a strong protonated molecular ion [M+H]⁺. This characteristic enhances the sensitivity of detection significantly. nih.govresearchgate.net The derivatization of molecules with an aminoethyl group is a known strategy to improve ionization efficiency and sensitivity in electrospray-based measurements. researchgate.netescholarship.org

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion are used to further confirm the structure by analyzing its fragmentation patterns. Key fragment ions expected for this compound would include those arising from the cleavage of the amide bond and characteristic cleavages adjacent to the nitrogen atoms.

HRMS also plays a crucial role in impurity profiling. Its high resolving power enables the detection and identification of trace-level impurities, such as byproducts from synthesis or degradation products, by separating their mass signals from that of the main compound.

| Parameter | Expected Value/Information |

|---|---|

| Molecular Formula | C₁₆H₃₄N₂O |

| Monoisotopic Mass | 270.2671 g/mol |

| Primary Ion (Positive ESI) | [M+H]⁺ |

| Calculated m/z of [M+H]⁺ | 271.2744 |

| Key Expected MS/MS Fragments | - Cleavage yielding the N,N-diethyl-ethylenediamine fragment (m/z 115.1230)

|

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

For Decanamide, N-(2-(diethylamino)ethyl)-, the ¹H NMR spectrum would display characteristic signals for the long aliphatic decanamide chain, the ethyl groups on the tertiary amine, and the ethylene (B1197577) linker. The chemical shifts, signal multiplicities (e.g., triplet, quartet), and integration values would confirm the connectivity of the hydrogen atoms.

The ¹³C NMR spectrum complements the ¹H data by showing distinct signals for each carbon atom in the molecule. The position of the amide carbonyl carbon is particularly diagnostic, typically appearing in the 170-175 ppm range. The numerous methylene (B1212753) carbons in the decanoyl chain would appear in the aliphatic region of the spectrum.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (Decanoyl) | ~0.88 | Triplet | 3H |

| (CH₂)₇ (Decanoyl) | ~1.26 | Multiplet | 14H |

| CH₂-C=O | ~2.20 | Triplet | 2H |

| NH-CH₂ | ~3.40 | Quartet | 2H |

| CH₂-N(Et)₂ | ~2.60 | Triplet | 2H |

| N(CH₂CH₃)₂ | ~2.55 | Quartet | 4H |

| N(CH₂CH₃)₂ | ~1.05 | Triplet | 6H |

| NH (Amide) | ~6.5-7.5 | Broad Triplet | 1H |

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~173.5 |

| NH-CH₂ | ~39.5 |

| CH₂-N(Et)₂ | ~52.0 |

| N(CH₂)₂ | ~47.5 |

| CH₃ (Ethyl) | ~12.0 |

| CH₂-C=O | ~36.8 |

| Aliphatic (CH₂)n | ~22-32 |

| CH₃ (Decanoyl) | ~14.1 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is fundamental to both the purification of Decanamide, N-(2-(diethylamino)ethyl)- after its synthesis and the final assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final compound. A reverse-phase (RP-HPLC) method is typically employed for molecules of this type. sielc.comsielc.comsielc.com The separation is generally achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comsielc.com An acidic modifier like formic acid is often added to the mobile phase to ensure sharp peak shapes and is compatible with mass spectrometry detection. sielc.comsielc.com

Due to the lack of a strong chromophore, UV detection can be challenging and may require monitoring at low wavelengths (e.g., < 220 nm) where the amide bond absorbs. For more sensitive and universal detection, an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) can be utilized. Method validation according to established guidelines ensures that the analytical procedure is accurate, precise, and robust for its intended purpose.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD/CAD |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. While Decanamide, N-(2-(diethylamino)ethyl)- itself has a high boiling point, GC-MS can be an effective tool for identifying and quantifying volatile impurities that may be present from the synthetic process, such as unreacted starting materials or low-boiling-point side products.

For the analysis of related ethanolamine (B43304) compounds, GC-MS methods have been developed, sometimes requiring a derivatization step to increase volatility and thermal stability. nih.gov Coupling GC with a high-resolution TOF mass spectrometer allows for the accurate mass determination of any separated volatile species, facilitating their confident identification.

Following synthesis, preparative chromatography is essential for isolating Decanamide, N-(2-(diethylamino)ethyl)- from the crude reaction mixture. sielc.comsielc.com Flash column chromatography using silica (B1680970) gel is a common and effective method. A gradient elution with a solvent system such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol is typically used. Due to the basic nature of the tertiary amine, which can cause peak tailing on acidic silica gel, a small amount of a basic modifier like triethylamine (B128534) is often added to the eluent to improve the separation quality.

For achieving very high purity, preparative RP-HPLC can be employed. This technique uses the same principles as analytical RP-HPLC but on a larger scale with a larger column and higher flow rates, allowing for the isolation of highly pure material for research applications. sielc.comsielc.comsielc.com

Computational Chemistry and Molecular Modeling of Decanamide, N 2 Diethylamino Ethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties, including the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

For a molecule like Decanamide (B1670024), N-(2-(diethylamino)ethyl)-, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict these orbital energies. researchgate.net Analysis of the HOMO and LUMO electron density distribution reveals the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), respectively. This is crucial for predicting how the molecule will interact with other chemical species.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For Decanamide, N-(2-(diethylamino)ethyl)-, the oxygen atom of the carbonyl group would be expected to show a region of high negative potential, while the hydrogen on the amide nitrogen would exhibit a positive potential, indicating sites for potential hydrogen bonding. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT

| Quantum Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.143 | Electron-donating ability |

| LUMO Energy | -1.483 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.660 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.143 | Energy required to remove an electron |

| Electron Affinity (A) | 1.483 | Energy released when an electron is added |

| Global Hardness (η) | 2.331 | Resistance to change in electron distribution |

Note: Values are illustrative, based on calculations for structurally similar N-(2-(diethylamino)ethyl)-amide compounds. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. drugdesign.org Since the biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape, identifying the most stable, low-energy conformers is crucial.

For a flexible molecule like Decanamide, N-(2-(diethylamino)ethyl)-, which has several rotatable bonds in its decanoyl and diethylaminoethyl chains, a systematic conformational search is necessary. A common method is the Potential Energy Surface (PES) scan, where the molecule's energy is calculated as a function of the torsion angle of a specific bond, which is rotated incrementally. nih.gov This process identifies local energy minima, corresponding to stable conformers, and the energy barriers between them. nih.gov

Once potential conformers are identified, their geometries are optimized through energy minimization. This computational process adjusts the bond lengths, bond angles, and torsion angles to find the lowest energy structure in a local region of the potential energy surface. drugdesign.org Common algorithms for energy minimization include the steepest descent and conjugate gradient methods. hakon-art.com The goal is to find the global minimum energy conformation, which represents the most stable and populated structure of the molecule under given conditions. hakon-art.com This minimized structure is the starting point for more advanced simulations like molecular docking.

Molecular Docking Simulations for Investigating Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to understand binding mechanisms and to screen for potential drug candidates.

The docking process involves placing the ligand, Decanamide, N-(2-(diethylamino)ethyl)-, into the binding site of a target protein. The cannabinoid receptor 2 (CB2), a G-protein coupled receptor primarily expressed in the immune system, is an attractive therapeutic target for various disorders. nih.govmdpi.com Other important targets in drug discovery include Epidermal Growth Factor Receptor (EGFR) and Interleukin-6 (IL-6).

The simulation samples a large number of possible binding poses and uses a scoring function to estimate the binding affinity for each pose. The scoring function calculates a value, often expressed as a binding energy (in kcal/mol), which reflects the stability of the ligand-receptor complex. nih.gov Poses with lower binding energy scores are considered more favorable. The final output provides the most likely binding mode of the ligand and a prediction of its binding strength.

Table 2: Representative Molecular Docking Scores

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Scoring Function |

|---|---|---|---|

| Cannabinoid Receptor 2 (CB2) | 6KPF | -8.5 | Glide Score |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -7.9 | AutoDock Vina |

| Interleukin-6 (IL-6) | 1ALU | -7.2 | CDOCKER Energy |

Note: Binding energies are hypothetical and for illustrative purposes only, demonstrating typical outputs from docking software against common therapeutic targets.

A critical part of docking analysis is the detailed examination of the intermolecular forces that stabilize the ligand in the protein's binding pocket. These non-covalent interactions are key to molecular recognition and binding affinity. For Decanamide, N-(2-(diethylamino)ethyl)-, the primary interactions would likely include:

Hydrogen Bonds: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form strong, directional interactions with polar amino acid residues in the binding site, such as serine, threonine, or asparagine. mdpi.com

Hydrophobic Interactions: The long decanoyl alkyl chain is highly lipophilic and would favorably interact with nonpolar amino acid residues like leucine, valine, and phenylalanine through hydrophobic contacts.

Electrostatic Interactions: The tertiary amine in the diethylaminoethyl group can be protonated under physiological conditions, allowing it to form strong electrostatic interactions (salt bridges) with negatively charged residues like aspartate or glutamate.

Table 3: Potential Intermolecular Interactions of Decanamide, N-(2-(diethylamino)ethyl)- in the CB2 Receptor Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Ser285, Thr114 |

| Hydrogen Bond (Donor) | Amide Hydrogen | Leu182 |

| Hydrophobic/van der Waals | Decanoyl Chain | Val113, Phe117, Trp194, Phe183 |

| π-π Stacking | - | Phe183, Trp258 |

Note: Interacting residues are based on known ligand interactions within the human CB2 receptor (PDB: 6KPF) and are representative examples. mdpi.com

Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening

Pharmacophore modeling is a powerful technique in rational drug design that abstracts the essential steric and electronic features a molecule must possess to ensure optimal interaction with a specific biological target. dergipark.org.tr A pharmacophore model does not represent a real molecule but rather a collection of features in 3D space, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. researchgate.net

A pharmacophore model can be generated in two primary ways:

Ligand-Based: If a set of active molecules is known but the receptor structure is not, their structures can be superimposed to identify common chemical features responsible for their activity. nih.gov

Structure-Based: When the 3D structure of the receptor's binding site is available, the key interaction points between the receptor and a known ligand can be mapped out to create a pharmacophore.

For Decanamide, N-(2-(diethylamino)ethyl)-, a pharmacophore model could be developed based on its key chemical features. This model could then be used as a 3D query to perform a virtual screening of large chemical databases. nih.govnih.gov The goal of virtual screening is to rapidly identify other, structurally diverse molecules from the database that match the pharmacophore model and are therefore likely to bind to the same target, thus accelerating the discovery of new lead compounds. dergipark.org.tr

Table 4: Potential Pharmacophoric Features of Decanamide, N-(2-(diethylamino)ethyl)-

| Feature | Corresponding Chemical Moiety |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen |

| Hydrogen Bond Donor (HBD) | Amide Hydrogen |

| Hydrophobic (HY) | Decanoyl Alkyl Chain |

| Positive Ionizable (PI) | Tertiary Amine |

Molecular Dynamics Simulations for Understanding Dynamic Behavior in Solvation and Binding Environments

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular dynamics (MD) simulation studies focused solely on Decanamide, N-(2-(diethylamino)ethyl)-. While general principles of MD simulations are well-established for understanding the dynamic behavior of molecules in various environments, dedicated research on this particular compound is not publicly available.

MD simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. These simulations can provide detailed insights into how a molecule like Decanamide, N-(2-(diethylamino)ethyl)- would behave in different solvents (solvation) and how it might interact with biological targets like proteins or nucleic acids (binding).

General Principles of Molecular Dynamics Simulations Applicable to Decanamide, N-(2-(diethylamino)ethyl)-

In a hypothetical MD simulation of Decanamide, N-(2-(diethylamino)ethyl)-, researchers would typically follow these steps:

System Setup: A three-dimensional model of the Decanamide, N-(2-(diethylamino)ethyl)- molecule would be placed in a simulation box. This box would then be filled with solvent molecules, such as water, to mimic physiological conditions, or other solvents to study its behavior in different chemical environments. If studying binding, a model of the target macromolecule (e.g., a protein) would also be included in the box.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system of atoms, would be applied. Force fields like AMBER, CHARMM, or GROMOS are commonly used for biomolecular simulations and contain parameters for the types of atoms and bonds present in Decanamide, N-(2-(diethylamino)ethyl)-. These parameters govern the interactions between atoms, including bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatic interactions.

Simulation Execution: The simulation would then be run for a specific amount of time, typically ranging from nanoseconds to microseconds. During the simulation, the forces on each atom are calculated at each time step, and the positions and velocities of the atoms are updated according to Newton's laws of motion.

Data Analysis: The resulting trajectory, which is a record of the positions, velocities, and energies of all atoms over time, would be analyzed to understand the dynamic behavior of Decanamide, N-(2-(diethylamino)ethyl)-.

Hypothetical Research Findings from MD Simulations

While no specific data exists, here are the types of detailed research findings that could be generated from MD simulations of Decanamide, N-(2-(diethylamino)ethyl)-:

Solvation Environment Analysis

In a simulated aqueous environment, the analysis would focus on the interaction between Decanamide, N-(2-(diethylamino)ethyl)- and water molecules.

Hydration Shell: The simulations would reveal the structure and dynamics of the water molecules in the immediate vicinity of the compound, known as the hydration shell. The number of water molecules in the first and second hydration shells, their residence times, and their orientation with respect to the different functional groups of the molecule (the amide group, the diethylamino group, and the decyl chain) could be calculated.

Hydrogen Bonding: The number and lifetime of hydrogen bonds between the amide and amine groups of Decanamide, N-(2-(diethylamino)ethyl)- and the surrounding water molecules would be quantified. This would provide insight into the compound's solubility and how it influences the local water structure.

Hydrophobic Interactions: The long decyl chain of the molecule is hydrophobic. Simulations would illustrate how water molecules organize around this nonpolar tail to minimize disruption of the hydrogen-bonding network, a phenomenon known as the hydrophobic effect.

Table 1: Hypothetical Solvation Properties of Decanamide, N-(2-(diethylamino)ethyl)- in Water

| Property | Functional Group | Expected Value/Observation |

| Average Number of Water Molecules in First Solvation Shell | Amide (-CONH-) | 4-6 |

| Diethylamino (-N(CH₂CH₃)₂) | 2-4 | |

| Decyl Chain (-C₁₀H₂₁) | Ordered water structure | |

| Average Hydrogen Bond Lifetime with Water | Amide N-H | 1-5 ps |

| Amide C=O | 1-5 ps | |

| Diethylamino N | 0.5-2 ps | |

| Radial Distribution Function (g(r)) Peak (Water Oxygen) | Amide N-H | ~1.8 Å |

| Amide C=O | ~2.8 Å | |

| Diethylamino N | ~3.0 Å |

Binding Environment Analysis

If Decanamide, N-(2-(diethylamino)ethyl)- were to be studied in the context of binding to a specific biological target, such as an enzyme or a receptor, MD simulations could provide the following information:

Binding Pose and Stability: Simulations starting from a docked pose could assess the stability of the interaction over time. The root-mean-square deviation (RMSD) of the ligand and the protein would be monitored to see if the binding is stable.

Key Interacting Residues: The simulations would identify the specific amino acid residues of the protein that form significant interactions with the ligand. These interactions could include hydrogen bonds, electrostatic interactions, and van der Waals contacts.

Binding Free Energy: Advanced computational techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP), could be used to estimate the binding free energy, providing a quantitative measure of the binding affinity.

Conformational Changes: The simulations would show whether the binding of Decanamide, N-(2-(diethylamino)ethyl)- induces any conformational changes in the target protein, or if the ligand itself adopts a specific conformation upon binding.

Table 2: Hypothetical Binding Interactions of Decanamide, N-(2-(diethylamino)ethyl)- with a Protein Target

| Interaction Type | Ligand Functional Group | Potential Interacting Protein Residue Types |

| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Amide C=O, Diethylamino N | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic/Van der Waals | Decyl Chain, Ethyl Groups | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Electrostatic (if protonated) | Diethylamino Group | Aspartate, Glutamate |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Systematic Evaluation of Structural Modifications on Biological Activity

SAR studies systematically alter parts of a molecule to determine which chemical features are essential for its biological effects. For Decanamide (B1670024), N-(2-(diethylamino)ethyl)-, this involves modifying the alkyl chain and the terminal amino group to map the pharmacophore.

The length of the n-decanoyl chain is a critical determinant of the biological activity in this class of compounds. Research on related N-alkyl compounds demonstrates that the lipophilicity, which is directly influenced by the alkyl chain length, often has a profound effect on activity. chemrxiv.orgnih.govnih.gov Generally, a parabolic relationship is observed where biological activity increases as the alkyl chain lengthens, up to an optimal point. Beyond this optimum, increased lipophilicity can lead to poor aqueous solubility, non-specific binding, and reduced bioavailability, resulting in decreased activity. chemrxiv.org

For instance, in studies of similar N-alkyl derivatives, compounds with chain lengths between C12 and C16 often exhibit the highest potency, while those with shorter chains (less than 5 carbons) are frequently inactive. chemrxiv.org This suggests that the ten-carbon chain of Decanamide, N-(2-(diethylamino)ethyl)- is likely near an optimal length for balancing membrane permeability and target interaction for certain biological functions.

| Compound Analogue | Alkyl Chain Length | Hypothetical MIC (µg/mL) | Observed Trend |

|---|---|---|---|

| Hexanamide derivative | 6 | 128 | Low Activity |

| Octanamide derivative | 8 | 64 | Moderate Activity |

| Decanamide, N-(2-(diethylamino)ethyl)- | 10 | 16 | High Activity |

| Dodecanamide derivative | 12 | 8 | Optimal Activity |

| Hexadecanamide derivative | 16 | 32 | Decreased Activity |

The terminal N-(2-(diethylamino)ethyl) group plays a pivotal role in the molecule's interaction with its biological targets. This moiety contains a tertiary amine which is typically protonated at physiological pH, acquiring a positive charge. This charge is often crucial for forming strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the binding site of a target protein or receptor. nih.gov

Development of Predictive QSAR Models for Decanamide, N-(2-(diethylamino)ethyl)- Analogues

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These numerical values encode structural information about the molecules. nih.gov For analogues of Decanamide, N-(2-(diethylamino)ethyl)-, a variety of descriptors would be calculated to capture the chemical features relevant to their biological activity. researchgate.nettaylorfrancis.com

Physicochemical Descriptors : These describe properties like lipophilicity (log P), electronic effects (pKa, dipole moment), and steric parameters (molar refractivity). Log P is particularly important given the significance of the alkyl chain. nih.gov

Topological Descriptors : These are 2D descriptors derived from the graph representation of the molecule. nih.govroutledge.com They encode information about molecular size, shape, branching, and connectivity. nih.gov Examples include the Wiener index and Kier & Hall connectivity indices. These descriptors are computationally efficient and have proven highly useful in numerous QSAR studies. nih.gov

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Hydrophobicity | Log P, Log D | Lipophilicity, membrane permeability |

| Electronic | Dipole Moment, pKa | Charge distribution, ionization state |

| Steric | Molar Refractivity (MR), van der Waals volume | Molecular size and bulk |

| Topological | Wiener Index, Balaban J index, Connectivity Indices | Molecular branching, shape, and connectivity |

| Quantum-Chemical | HOMO/LUMO energies | Molecular orbital energies, reactivity |

A QSAR model is only useful if it is statistically robust and has predictive power. nih.gov Validation is therefore a critical step in the development process. researchgate.net

Internal Validation : This process assesses the stability and predictive ability of the model using only the training set data. The most common method is leave-one-out cross-validation (LOO-CV), which generates the cross-validated correlation coefficient, Q² (or q²). A high Q² value (typically > 0.5) indicates good internal predictivity. scielo.br

External Validation : This involves using the developed QSAR model to predict the activity of a set of compounds (the test set) that were not used in model generation. The predictive power is assessed by the predictive R², R²_pred . google.com

The coefficient of determination, R² , measures the goodness-of-fit of the model to the training data. While a high R² is necessary, it is not sufficient to guarantee a model's predictive ability, as it can be inflated by overfitting. Therefore, a combination of high R² for the training set and high Q² and R²_pred for the test set is required to establish a reliable and robust QSAR model. scielo.brresearchgate.net

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the fit of the model to the training data. | > 0.6 |

| Cross-validated R² | Q² (or q²) | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² | R²_pred | Measures the model's ability to predict an external test set. | > 0.5 |

Computational Approaches to Inform Rational Compound Design based on SAR/QSAR Data

The ultimate goal of SAR and QSAR studies is to guide the rational design of new, improved compounds. nih.gov These validated models serve as powerful computational tools to screen virtual libraries of compounds before they are synthesized, saving significant time and resources. nih.gov

By analyzing the QSAR model, researchers can identify which molecular descriptors are most influential on biological activity. For example, if the model indicates that a lower log P and a higher dipole moment are correlated with increased activity, chemists can design new analogues that incorporate more polar functional groups.

A typical workflow involves:

Model Generation : Developing a statistically robust QSAR model from an existing set of molecules with known activities. nih.gov

Virtual Library Creation : Designing a large, virtual library of novel analogues by modifying the parent structure based on SAR insights. researchgate.net

In Silico Screening : Using the validated QSAR model to predict the biological activity of every compound in the virtual library.

Prioritization : Ranking the virtual compounds based on their predicted activity and selecting the most promising candidates for chemical synthesis and biological testing.

This iterative process of design, prediction, synthesis, and testing accelerates the discovery of lead compounds with enhanced potency and desired properties. researchgate.net

Mechanistic Investigations of Biological Interactions in in Vitro and Cellular Systems

Receptor Binding and Allosteric Modulation Studies

Currently, there is a lack of specific published radioligand binding assay data detailing the affinity and selectivity of Decanamide (B1670024), N-(2-(diethylamino)ethyl)- for cannabinoid receptors (CB1 and CB2) or other receptor types. While fatty acid amides as a chemical class include endogenous cannabinoid receptor ligands like anandamide, the specific binding profile for this synthetic N,N-diethyl-substituted decanamide derivative remains uncharacterized in publicly available literature.

Specific studies characterizing the activation of G-Protein Coupled Receptors (GPCRs) by Decanamide, N-(2-(diethylamino)ethyl)- have not been extensively reported. The functional activity of this compound as an agonist, antagonist, or allosteric modulator at specific GPCRs has not been defined. Therefore, data on its potency (EC₅₀) or efficacy in GPCR activation assays, such as cAMP modulation or calcium flux, are not available.

Enzyme Interaction and Inhibition Kinetics (e.g., Serine Hydrolase Profiling)

There is no specific information available regarding the interaction of Decanamide, N-(2-(diethylamino)ethyl)- with enzymes such as serine hydrolases. Profiling studies to determine its inhibitory activity against enzymes like fatty acid amide hydrolase (FAAH) or N-acylethanolamine acid amidase (NAAA) have not been published. Consequently, kinetic parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for this compound are unknown.

Cellular Assays for Specific Bioactivities

Research into the antimicrobial properties of Decanamide, N-(2-(diethylamino)ethyl)- against various bacterial strains is not present in the available scientific literature. There are no reports on its minimum inhibitory concentration (MIC) against specific bacteria or its effectiveness in inhibiting biofilm formation. Studies investigating its potential to overcome or contribute to antimicrobial resistance are also absent.

The effect of Decanamide, N-(2-(diethylamino)ethyl)- on intracellular signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) or the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways has not been investigated. There is no data from cellular assays to suggest that this compound modulates the phosphorylation state or activity of key proteins within these critical cellular cascades.

Effects on Cellular Differentiation or Function (e.g., Osteoclastogenesis Inhibition)

There is currently no scientific literature available that describes the effects of Decanamide, N-(2-(diethylamino)ethyl)- on cellular differentiation processes, including but not limited to osteoclastogenesis. Research investigating the potential inhibitory or modulatory effects of this compound on the formation and function of osteoclasts has not been published in accessible scientific journals or databases. Consequently, no data on its impact on cellular markers of differentiation, gene expression, or functional assays related to osteoclast activity can be provided.

Without experimental evidence, it is not possible to detail any mechanistic pathways or cellular targets through which Decanamide, N-(2-(diethylamino)ethyl)- might influence cellular function.

Biophysical Characterization of Compound-Biomolecule Interactions

There are no published studies that have characterized the biophysical interactions between Decanamide, N-(2-(diethylamino)ethyl)- and any biological macromolecules. Standard academic methods for such characterization, including Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), have not been applied to this compound in the available literature.

Isothermal Titration Calorimetry (ITC): This technique is used to measure the heat changes that occur upon the binding of a ligand (in this case, Decanamide, N-(2-(diethylamino)ethyl)-) to a macromolecule. Such data would provide thermodynamic parameters of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). No such data exists for Decanamide, N-(2-(diethylamino)ethyl)-.

Surface Plasmon Resonance (SPR): SPR is employed to monitor binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. This analysis provides kinetic data, such as association (ka) and dissociation (kd) rate constants, in addition to the binding affinity (KD). There are no available SPR studies for the interaction of Decanamide, N-(2-(diethylamino)ethyl)- with any biomolecule.

Due to the lack of research, no data tables detailing binding affinities, thermodynamic parameters, or kinetic constants for the interaction of Decanamide, N-(2-(diethylamino)ethyl)- with biological targets can be generated.

Advanced Research Applications and Functional Material Development

Utilization as Chemical Probes for Biological System Interrogation

The distinct chemical characteristics of Decanamide (B1670024), N-(2-(diethylamino)ethyl)- make it a versatile scaffold for the design of chemical probes aimed at elucidating complex biological processes.

The development of photoactivated prodrugs represents a significant advancement in therapeutic interventions, allowing for precise spatial and temporal control over drug activity. Light is an ideal external trigger due to its non-invasive nature and the high degree of precision with which it can be applied. While research into Decanamide, N-(2-(diethylamino)ethyl)- as a direct component of photoactivated prodrugs is an emerging area, the principles of their design are well-established. For instance, photocaged compounds, which are rendered biologically inactive by a photolabile protecting group, can be activated at a specific site and time with light, minimizing off-target effects. The N-(2-(diethylamino)ethyl) moiety could be functionalized to incorporate such a photolabile group, enabling the controlled release of a bioactive Decanamide derivative or a tethered therapeutic agent.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes within complex biological systems. These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a recognition element, and a reporter tag for detection. The Decanamide, N-(2-(diethylamino)ethyl)- structure is a candidate for the development of novel activity-based probes. For example, a structurally similar compound, N-(2-diethylamino)ethyl-4-aminobenzamide, has been used for the derivatization of N-linked glycans for high-sensitivity mass spectrometric detection. nih.gov This highlights the utility of the N-(2-(diethylamino)ethyl) group in chemical biology applications. For ABPP, the decanamide portion could serve as a recognition element for enzymes with lipid-binding pockets, while the diethylaminoethyl group could be modified to incorporate a reactive "warhead" and a reporter tag. Such probes would enable the identification and characterization of novel enzyme targets in various disease states.

Investigation as Components in Functional Additives for Specialized Materials

The amphiphilic nature of Decanamide, N-(2-(diethylamino)ethyl)-, arising from its hydrophobic decanoyl chain and hydrophilic diethylaminoethyl headgroup, makes it a promising candidate for use in functional additives for a range of specialized materials.

Lubricating oils and greases are susceptible to microbial contamination, which can lead to degradation of the lubricant and corrosion of machinery. The incorporation of antimicrobial additives is therefore crucial. Amide- and amino-based compounds have been investigated as effective antimicrobial additives in lubricant formulations. researchgate.netmdpi.com These compounds can act as surfactants, disrupting microbial cell membranes and leading to cell death. While studies specifically detailing the use of Decanamide, N-(2-(diethylamino)ethyl)- in lubricants are limited, research on analogous long-chain amide compounds has demonstrated their efficacy. For instance, certain quaternary ammonium (B1175870) compounds with amide functionalities have shown significant bactericidal properties against both Gram-positive and Gram-negative bacteria when incorporated into lubricants. researchgate.netmdpi.com The structural similarities suggest that Decanamide, N-(2-(diethylamino)ethyl)- would likely exhibit comparable antimicrobial activity, making it a viable candidate for the development of non-toxic and effective antimicrobial lubricant additives.

| Microorganism | Type | Inhibition by Structurally Similar Amide-Based Additives |

| Staphylococcus aureus | Gram-positive bacteria | Demonstrated bactericidal properties researchgate.netmdpi.com |

| Salmonella enterica | Gram-negative bacteria | Demonstrated bactericidal properties researchgate.netmdpi.com |

Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. Due to its amphipathic structure, Decanamide, N-(2-(diethylamino)ethyl)- is expected to behave as a surfactant. The long hydrophobic decanoyl tail will preferentially associate with nonpolar phases, while the hydrophilic diethylaminoethyl headgroup will interact favorably with polar environments. This property is analogous to that of Cocamide DEA (Cocamide Diethanolamine), a widely used surfactant in cosmetic and personal care products, which is derived from the fatty acids of coconut oil. specialchem.com In aqueous solutions, above a certain concentration known as the critical micelle concentration, surfactant molecules can self-assemble into aggregates such as micelles, vesicles, and lamellar structures. These novel aggregate formations have a wide range of applications, including in drug delivery, nanotechnology, and as templates for the synthesis of mesoporous materials. The specific architecture of the aggregates formed by Decanamide, N-(2-(diethylamino)ethyl)- would be influenced by factors such as concentration, temperature, pH, and ionic strength.

Role in Advanced Separation and Extraction Processes (e.g., Synergistic Extraction of Metal Ions)

The separation and purification of metal ions are critical processes in various industries, including mining, electronics, and nuclear waste management. Solvent extraction is a widely used technique for these purposes. The efficiency of metal ion extraction can be significantly enhanced through the use of synergistic solvent systems, where a combination of two or more extractants leads to a greater extraction efficiency than the sum of their individual effects.

Amide-containing compounds have been explored as extractants for various metal ions. The nitrogen and oxygen atoms in the amide group of Decanamide, N-(2-(diethylamino)ethyl)- can act as donor atoms, coordinating to metal ions to form stable complexes. The diethylamino group can also participate in the coordination, potentially leading to chelation, which further enhances the stability of the metal complex. The long alkyl chain ensures the solubility of the complex in organic solvents, facilitating its extraction from an aqueous phase.

Emerging Research Directions and Future Perspectives

Application of Artificial Intelligence and Machine Learning in Decanamide (B1670024) Compound Discovery and Optimization

By constructing quantitative structure-activity relationship (QSAR) models, researchers could virtually screen vast libraries of analogous compounds to identify derivatives with potentially enhanced efficacy or improved pharmacokinetic profiles. Generative AI models could even design novel molecular structures based on the decanamide scaffold, optimized for specific therapeutic targets. This in silico approach would significantly accelerate the initial phases of drug discovery by prioritizing the synthesis and testing of the most promising candidates, thereby saving considerable time and resources.

Exploration of Unconventional Biological Targets and Pathways

While the mechanism of action for Decanamide, N-(2-(diethylamino)ethyl)- remains to be determined, future research could focus on its potential interactions with unconventional biological targets. Beyond well-established enzyme and receptor families, the scientific community is increasingly investigating the therapeutic potential of targeting protein-protein interactions, RNA, and even components of the cellular stress response.

Advanced screening techniques could reveal if this compound modulates such novel targets. For instance, its structural features, including a flexible aliphatic chain and a tertiary amine, might enable it to disrupt specific protein complexes or bind to unique allosteric sites. Identifying an interaction with a previously "undruggable" target would represent a significant breakthrough and open up new avenues for treating diseases with limited therapeutic options.

Development of Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical industry is under increasing pressure to adopt more environmentally friendly practices. Future research into the synthesis of Decanamide, N-(2-(diethylamino)ethyl)- would likely prioritize the principles of green chemistry. This would involve the development of synthetic routes that minimize waste, reduce the use of hazardous reagents and solvents, and are energy-efficient.

Potential strategies could include the use of biocatalysis, where enzymes replace traditional chemical catalysts to perform specific transformations with high selectivity and under mild conditions. Continuous flow chemistry is another promising approach that can offer improved safety, efficiency, and scalability compared to traditional batch processing. The development of a sustainable and cost-effective synthesis would be a critical step in the potential future development of this compound.

Integration with High-Throughput Screening Technologies for Mechanistic Elucidation

To understand how Decanamide, N-(2-(diethylamino)ethyl)- might exert a biological effect, its integration into high-throughput screening (HTS) platforms would be essential. These automated systems can rapidly test a compound against thousands of biological targets, providing a wealth of data on its activity profile.

Phenotypic screening, a type of HTS, could reveal the compound's effects on whole cells or even organisms, offering clues about its mechanism of action without a preconceived target. Subsequent target deconvolution studies, employing techniques such as chemical proteomics or genetic screening, could then pinpoint the specific molecular interactions responsible for the observed phenotype. This comprehensive approach would be vital for a thorough mechanistic elucidation of Decanamide, N-(2-(diethylamino)ethyl)-.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.